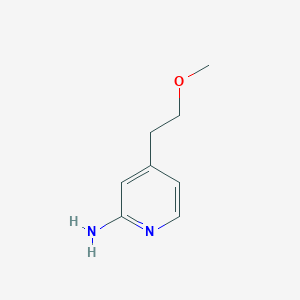

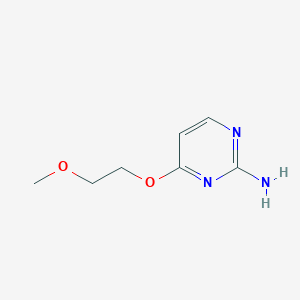

4-(2-Methoxyethyl)pyridin-2-amine

Vue d'ensemble

Description

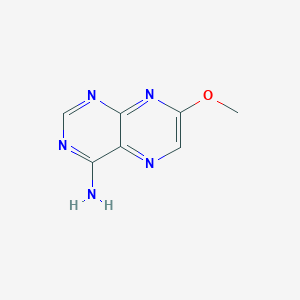

“4-(2-Methoxyethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1501130-80-8 . It has a molecular weight of 152.2 and its IUPAC name is 4-(2-methoxyethyl)-2-pyridinamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(2-Methoxyethyl)pyridin-2-amine” is 1S/C8H12N2O/c1-11-5-3-7-2-4-10-8(9)6-7/h2,4,6H,3,5H2,1H3,(H2,9,10) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Methoxyethyl)pyridin-2-amine” are not available, amines in general can undergo a variety of reactions. For instance, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

“4-(2-Methoxyethyl)pyridin-2-amine” is a liquid at room temperature . It has a molecular weight of 152.2 . The compound’s InChI code provides further details about its molecular structure .Applications De Recherche Scientifique

Organic Synthesis

4-(2-Methoxyethyl)pyridin-2-amine: is a versatile building block in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable reagent for constructing complex organic compounds. It can undergo nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create pharmacophores, which are parts of a molecular structure that is responsible for its biological activity. By modifying the pyridin-2-amine moiety, researchers can develop new drugs with potential therapeutic effects against various diseases .

Material Science

The pyridine ring in 4-(2-Methoxyethyl)pyridin-2-amine can interact with metals, which is useful in material science for creating metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as sensors .

Catalysis

This compound can act as a ligand for transition metals, forming complexes that are used as catalysts in various chemical reactions. These catalysts can increase the efficiency of reactions, such as hydrogenation and carbon-carbon bond formation, which are crucial in industrial processes .

Analytical Chemistry

In analytical chemistry, 4-(2-Methoxyethyl)pyridin-2-amine can be used as a derivatization agent for the detection and quantification of aldehydes and ketones. This is particularly useful in environmental analysis and food safety testing .

Chemical Synthesis

It serves as an intermediate in the synthesis of heterocyclic compounds. Heterocycles are present in many bioactive molecules, so this application is significant for developing new drugs and agrochemicals .

Chromatography

As a stationary phase modifier, 4-(2-Methoxyethyl)pyridin-2-amine can be used in chromatography to improve the separation of substances. This is beneficial in the purification of pharmaceuticals and in the analysis of complex mixtures .

Bioconjugation

This compound can be used for bioconjugation, which involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymer. This technique is used in drug delivery systems to target specific cells or tissues .

Safety and Hazards

The safety information for “4-(2-Methoxyethyl)pyridin-2-amine” includes several hazard statements: H303, H313, H315, H319, H333, H335 . These codes correspond to various hazards, including potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation .

Orientations Futures

While specific future directions for “4-(2-Methoxyethyl)pyridin-2-amine” are not available, a related study discusses the use of nickel (II) complexes chelated by (amino)pyridine ligands in ethylene oligomerization . This suggests potential applications for “4-(2-Methoxyethyl)pyridin-2-amine” in similar reactions.

Propriétés

IUPAC Name |

4-(2-methoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-5-3-7-2-4-10-8(9)6-7/h2,4,6H,3,5H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBXWILQXHWUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)

![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)